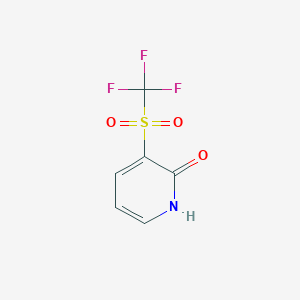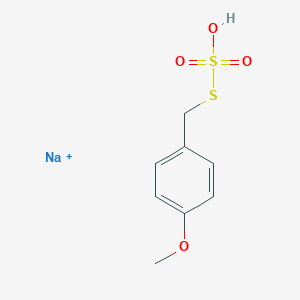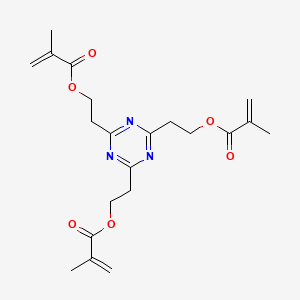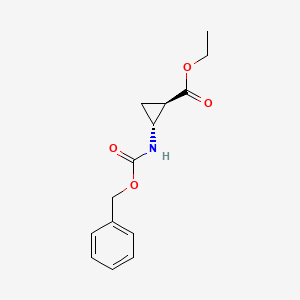
Rel-ethyl (1R,2R)-2-(((benzyloxy)carbonyl)amino)cyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-ethyl (1R,2R)-2-(((benzyloxy)carbonyl)amino)cyclopropane-1-carboxylate is a synthetic organic compound characterized by its unique cyclopropane ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-ethyl (1R,2R)-2-(((benzyloxy)carbonyl)amino)cyclopropane-1-carboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced via a reaction with benzyl chloroformate in the presence of a base.
Esterification: The carboxylic acid group is esterified with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-ethyl (1R,2R)-2-(((benzyloxy)carbonyl)amino)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Rel-ethyl (1R,2R)-2-(((benzyloxy)carbonyl)amino)cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: It may be used in the production of fine chemicals or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of Rel-ethyl (1R,2R)-2-(((benzyloxy)carbonyl)amino)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring can act as a reactive site, facilitating binding or inhibition of target molecules. The benzyloxycarbonyl group may also play a role in modulating the compound’s activity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rel-ethyl (1R,2R)-2-(((methoxycarbonyl)amino)cyclopropane-1-carboxylate: Similar structure but with a methoxycarbonyl group instead of a benzyloxycarbonyl group.
Rel-ethyl (1R,2R)-2-(((acetoxy)carbonyl)amino)cyclopropane-1-carboxylate: Contains an acetoxycarbonyl group.
Uniqueness
Rel-ethyl (1R,2R)-2-(((benzyloxy)carbonyl)amino)cyclopropane-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The benzyloxycarbonyl group, in particular, provides steric and electronic effects that can influence the compound’s behavior in chemical reactions and biological systems.
Eigenschaften
Molekularformel |
C14H17NO4 |
|---|---|
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
ethyl (1R,2R)-2-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H17NO4/c1-2-18-13(16)11-8-12(11)15-14(17)19-9-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3,(H,15,17)/t11-,12-/m1/s1 |
InChI-Schlüssel |
YLPHGKPNNZKULJ-VXGBXAGGSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1C[C@H]1NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CCOC(=O)C1CC1NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


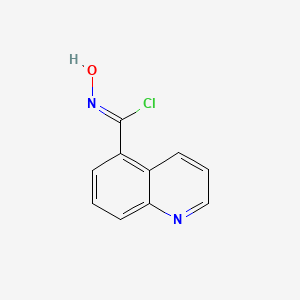
![Methyl 2-amino-6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B12854257.png)


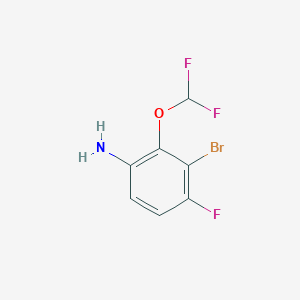
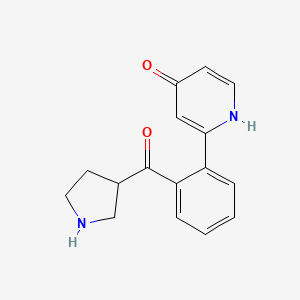
![tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B12854297.png)

![Ethyl 6-hydroxy-2-methylpyrano[3,2-b]pyrrole-3-carboxylate](/img/structure/B12854304.png)
![(2R,3R,4S,5R)-2-[2-amino-6-(3-methylbut-3-enylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12854307.png)
